2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the oxazepine family. This compound is characterized by its unique structure, which includes a benzo[f][1,4]oxazepine core with various substituents, including a nitrophenyl group. Compounds of this class are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-induced reactions for faster synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Cyclization: The benzo[f][1,4]oxazepine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with some derivatives showing significant activity against cancer cell lines.
Antimicrobial Activity: Some derivatives have been evaluated for their antimicrobial properties, showing promise as antibacterial and antifungal agents.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to 2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione include other benzo[f][1,4]oxazepine derivatives and imidazo[2,1-b]thiazole derivatives . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-11-17(22)19(18(23)14-4-2-3-5-16(14)26-11)10-15(21)12-6-8-13(9-7-12)20(24)25/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUBUKBNRGBOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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